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Compound of Interest

Compound Name: beta-L-Rhamnose

Cat. No.: B12793085 Get Quote

An In-depth Technical Guide to the Structure and Stereochemistry of β-L-Rhamnose

Introduction
L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar found in a variety of

plant glycosides and bacterial cell walls.[1] Unlike most naturally occurring sugars which are in

the D-form, rhamnose predominantly exists as L-rhamnose.[1] In solution, L-rhamnose exists

as an equilibrium mixture of its alpha (α) and beta (β) anomers, which are diastereomers that

differ in the configuration at the anomeric carbon (C1). This guide provides a detailed technical

overview of the structure, stereochemistry, and conformational analysis of the β-anomer of L-

rhamnopyranose (β-L-Rhamnose).

Core Structure and Nomenclature
β-L-Rhamnose is the cyclic, six-membered pyranose form of L-rhamnose where the anomeric

hydroxyl group at the C1 position is in the beta configuration. Its systematic IUPAC name is

(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol.[2] It is also referred to as 6-deoxy-β-L-

mannopyranose.[2][3]

Stereochemistry and Conformational Analysis
The stereochemistry of β-L-rhamnose is derived from its parent sugar, L-mannose. The "L"

designation refers to the configuration at the C5 carbon, which is analogous to the stereocenter

of L-glyceraldehyde.
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The Fischer projection represents the acyclic, open-chain form of L-rhamnose. To form L-

rhamnose, the hydroxyl group at the C6 position of L-mannose is replaced by a hydrogen

atom, resulting in a methyl group. The stereochemistry at the chiral centers (C2, C3, C4, C5)

dictates the final three-dimensional structure.

Haworth Projection
In aqueous solution, the open-chain form of L-rhamnose undergoes intramolecular cyclization.

The hydroxyl group at C5 attacks the aldehyde at C1, forming a stable six-membered

hemiacetal ring called a pyranose. This cyclization creates a new stereocenter at C1, the

anomeric carbon.

For an L-sugar in its standard Haworth projection, the C6 methyl group is drawn pointing

downwards. The β-anomer is defined as the configuration where the hydroxyl group on the

anomeric carbon (C1) is cis to the substituent on C5 (the C5-H atom), meaning the C1-OH

group points upwards.[4][5] The orientation of the hydroxyl groups at C2, C3, and C4 are

determined by their positions in the Fischer projection: groups on the right in the Fischer

projection point down in the Haworth, and groups on the left point up.

Fig. 1: Cyclization of L-Rhamnose to β-L-Rhamnopyranose.

Chair Conformation
The pyranose ring is not planar and adopts a more stable, low-energy chair conformation.[6]

For L-sugars, the ¹C₄ conformation is generally favored. In the ¹C₄ conformation of β-L-

rhamnopyranose, the bulky methyl group at C5 occupies an axial position, while the anomeric

hydroxyl group at C1 is in an equatorial position. The remaining hydroxyl groups at C2, C3, and

C4 have specific axial or equatorial orientations determined by the overall stereochemistry.

Fig. 2: Schematic of the ¹C₄ chair conformation of β-L-rhamnopyranose.

Physicochemical Data
The structural and stereochemical properties of β-L-rhamnose can be quantified through

various analytical techniques.
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Property Value Reference

Molecular Formula C₆H₁₂O₅ [2][7][8]

Molecular Weight 164.16 g/mol [2][7][9]

IUPAC Name
(2S,3R,4R,5R,6S)-6-

methyloxane-2,3,4,5-tetrol
[2]

CAS Number 6155-36-8 [2]

Synonyms
β-L-rhamnopyranose, 6-

Deoxy-β-L-mannose
[2][3]

¹³C NMR (Anomeric C-1)
δ ~101.1 ppm (J_CH ~152.5

Hz)
[10]

¹H NMR (Anomeric H-1) δ ~4.64 ppm [10]

Experimental Protocols
General Protocol for Stereoselective Synthesis of β-L-
Rhamnosides
The synthesis of 1,2-cis-glycosidic linkages, such as in β-L-rhamnosides, is a significant

challenge in carbohydrate chemistry. Methodologies often rely on intramolecular aglycon

delivery (IAD) to control the stereochemistry.[11]

Principle: A temporary tether connects the glycosyl donor and acceptor. The acceptor is

delivered to the anomeric center from the same face of the pyranose ring, ensuring the

desired cis stereochemistry.

Methodology:

Donor Preparation: An L-rhamnose derivative is prepared with a participating group (e.g.,

a picoloyl or naphthylmethyl ether) at a suitable position (e.g., C2 or C3).[11][12] This

group will mediate the intramolecular delivery. Other hydroxyl groups are protected with

standard protecting groups (e.g., benzyl ethers, silyl ethers). An activating group (e.g.,

thioglycoside) is installed at the anomeric position.
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Acceptor Tethering: The glycosyl acceptor is chemically tethered to the donor molecule,

often through the mediating group.

Glycosylation: The glycosylation reaction is initiated using a promoter (e.g., N-

iodosuccinimide (NIS) and a catalytic amount of triflic acid (TMSOTf)).[10] The tether

ensures that the acceptor attacks the anomeric carbon from the beta face.

Deprotection: Following glycosylation, the protecting groups and the tether are removed

under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride for silyl

ethers) to yield the final β-L-rhamnoside.

Characterization: The stereochemical outcome is confirmed using NMR spectroscopy, where

the coupling constant between H-1 and H-2 (J_H1,H2) and the chemical shift of the

anomeric carbon (C-1) are indicative of the β-configuration.[10]

Protocol for Structural Characterization by NMR
Spectroscopy
NMR spectroscopy is the most powerful tool for determining the anomeric configuration of

glycosides in solution.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the β-configuration of the anomeric

center.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified rhamnose derivative

in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for

unprotected sugars, or Chloroform-d (CDCl₃) for protected intermediates).

Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum. Key parameters to observe are the

chemical shift of the anomeric proton (H-1), which typically appears downfield (around

4.5-5.0 ppm), and its multiplicity (usually a doublet).
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Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric

carbon (C-1) is a key indicator of configuration (typically ~100-104 ppm for β-

pyranosides).

Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to assign all proton

and carbon signals unambiguously.

Data Analysis:

For β-L-rhamnose, the anomeric proton (H-1) is equatorial and the proton at C-2 is

axial. The dihedral angle between them is approximately 60°, resulting in a small

coupling constant (J_H1,H2) of typically 1-3 Hz. This is a hallmark of a 1,2-cis

relationship in the ¹C₄ chair.

The ¹³C chemical shift of C-1 and its one-bond C-H coupling constant (¹J_C1,H1) also

provide confirmation. For β-anomers, ¹J_C1,H1 is typically around 150-155 Hz, which is

smaller than that of the corresponding α-anomer.[10]

Protocol for X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous proof of the three-dimensional

structure and absolute stereochemistry of a molecule.

Objective: To determine the solid-state structure of β-L-rhamnose or a derivative.

Methodology:

Crystallization: Grow single crystals of the compound suitable for X-ray analysis. This is

often the most challenging step and involves screening various solvents, temperatures,

and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[13]

Data Collection: Mount a suitable single crystal on a goniometer head of an X-ray

diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal

motion. X-ray diffraction data are collected by rotating the crystal in a beam of

monochromatic X-rays and recording the diffraction pattern.[14]

Structure Solution and Refinement: The collected diffraction data are processed to

determine the unit cell parameters and space group.[13][14] The crystal structure is solved
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using direct methods or Patterson methods to obtain an initial model of the molecule. This

model is then refined against the experimental data to optimize the atomic positions,

yielding precise bond lengths, bond angles, and torsional angles.[15]

Analysis: The final refined structure provides an unambiguous determination of the relative

and absolute stereochemistry, including the β-configuration at the anomeric center and the

¹C₄ chair conformation of the pyranose ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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